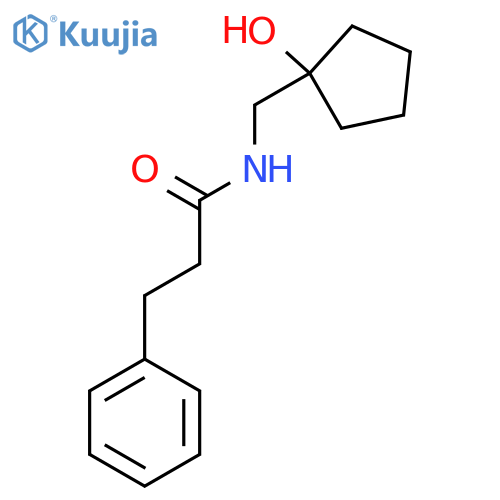Cas no 1216403-57-4 (N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide)

N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide
- F5857-6089
- N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide
- AKOS013497818
- 1216403-57-4
- N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide
-
- インチ: 1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17)
- InChIKey: BTAGETQCILRXMP-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC(CCC2C=CC=CC=2)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 247.157228913g/mol
- どういたいしつりょう: 247.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.3Ų
N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-6089-20μmol |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-10mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-75mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-2mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-40mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 40mg |
$210.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-5μmol |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-1mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-100mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-2μmol |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6089-4mg |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
1216403-57-4 | 4mg |
$99.0 | 2023-09-09 |
N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamideに関する追加情報
Recent Advances in the Study of N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide (CAS: 1216403-57-4)
The compound N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide (CAS: 1216403-57-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of interest is the compound's potential as a modulator of specific biological targets. Preliminary research indicates that N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide may interact with enzymes or receptors involved in inflammatory pathways, suggesting its utility in the development of anti-inflammatory agents. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its possible role in neurodegenerative diseases and metabolic disorders.
Recent synthetic efforts have aimed at optimizing the production of N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide to enhance yield and purity. Advanced techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to achieve stereochemical control, which is critical for its biological activity. These methodological advancements not only facilitate large-scale production but also enable the exploration of structural analogs with improved efficacy and reduced side effects.
In vitro and in vivo studies have provided valuable insights into the compound's pharmacokinetics and pharmacodynamics. For instance, research has demonstrated its favorable absorption and distribution profiles, along with a manageable toxicity profile at therapeutic doses. These findings underscore its potential as a lead compound for further drug development. Moreover, computational modeling studies have been instrumental in predicting its binding affinities and interactions with target proteins, offering a rational basis for future structural modifications.
The therapeutic potential of N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide extends beyond its primary indications. Recent exploratory studies have investigated its role in oncology, where it has shown preliminary efficacy in inhibiting tumor cell proliferation. While these findings are still in the early stages, they highlight the compound's versatility and warrant further investigation in diverse disease models.
In conclusion, N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide (CAS: 1216403-57-4) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its multifaceted pharmacological properties, coupled with advancements in synthetic methodologies, position it as a valuable tool for therapeutic development. Future research should focus on elucidating its precise mechanisms of action, optimizing its therapeutic window, and exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant contributions to the field, paving the way for novel treatment strategies.
1216403-57-4 (N-(1-hydroxycyclopentyl)methyl-3-phenylpropanamide) 関連製品
- 2034492-73-2(N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 1329809-21-3(rac Guaifenesin-d5 Cyclic Carbonate)
- 2228299-85-0({1-3-(methylsulfanyl)phenylcyclobutyl}methanol)
- 864856-19-9(2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)
- 1567113-66-9(1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 32415-45-5(N-[(5-acetylthiophen-2-yl)methyl]acetamide)
- 157946-20-8((2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile)
- 870694-34-1(1-(5-bromopyridin-2-yl)ethane-1,2-diol)
- 179601-39-9((1R)-1-pyrimidin-5-ylethanamine)



